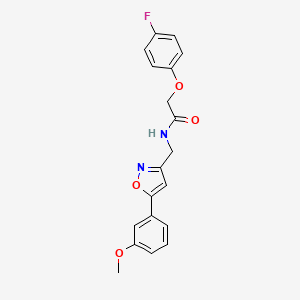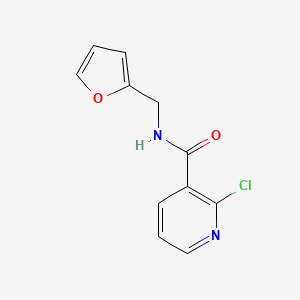
2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from primary compounds or intermediates like 3-fluoro-4-cyanophenol, followed by various chemical transformations including acetylation, alkylation, and condensation reactions. For instance, the synthesis of novel acetamide derivatives often requires the reaction of substituted phenyl acetamides with fluorinated compounds, as demonstrated by Yang Man-li's study on 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds like "2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" can be analyzed using spectroscopic techniques such as NMR, IR, and Mass spectrometry. These techniques confirm the chemical structures by identifying characteristic functional groups and molecular fragments. For example, the structures of novel N-(3-chloro-4-fluorophenyl) acetamide derivatives were confirmed using 1H NMR, IR, and Mass spectra, as reported by K. Sunder and Jayapal Maleraju (K. Sunder & Jayapal Maleraju, 2013).
科学的研究の応用
Antipsychotic Potential
A study focused on a compound structurally related to 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, revealed antipsychotic-like properties in behavioral animal tests. This compound, which did not interact with dopamine receptors unlike typical antipsychotics, was found to be metabolized to an active and toxic form. The study highlights the potential of such compounds in developing new antipsychotic medications (Wise et al., 1987).
Imaging of Peripheral Benzodiazepine Receptors
In another study, compounds similar to this compound were synthesized and evaluated as radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, showed potential in imaging PBR in brain regions with high densities of these receptors (Zhang et al., 2003).
Vascular Endothelial Growth Factor-A Inhibition
Research on a series of compounds, including 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides, has indicated their efficacy in inhibiting Vascular Endothelial Growth Factor-A (VEGF-A). This indicates potential applications in cancer therapy, as VEGF-A plays a crucial role in angiogenesis associated with tumor growth (Prashanth et al., 2014).
Anti-inflammatory Activity
A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, structurally related to the compound , demonstrated significant anti-inflammatory activity. This suggests potential therapeutic applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
Hypoglycemic Activity
Novel acetamide derivatives, such as 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamides, have been synthesized and shown to exhibit significant hypoglycemic activity, indicating their potential use in managing diabetes (Nikaljea et al., 2012).
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-17-4-2-3-13(9-17)18-10-15(22-26-18)11-21-19(23)12-25-16-7-5-14(20)6-8-16/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBSKUMQTSCDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)
![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)
![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)
![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)